2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
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Overview
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxy and methyl group, a sulfanyl linkage, and a piperazine ring substituted with a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Final Coupling Reaction: The final step involves coupling the pyrimidine and piperazine intermediates through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Ethers
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethane-1-sulfonic acid
- 2-Hydroxy-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide stands out due to its unique combination of functional groups and structural features. The presence of both a pyrimidine and piperazine ring, along with the sulfanyl and methylsulfonyl groups, provides a distinct chemical profile that may confer unique biological and chemical properties.
Properties
CAS No. |
948292-80-6 |
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Molecular Formula |
C18H23N5O4S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H23N5O4S2/c1-13-11-16(24)21-18(19-13)28-12-17(25)20-14-5-3-4-6-15(14)22-7-9-23(10-8-22)29(2,26)27/h3-6,11H,7-10,12H2,1-2H3,(H,20,25)(H,19,21,24) |
InChI Key |
NWXDJOPPYDPQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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